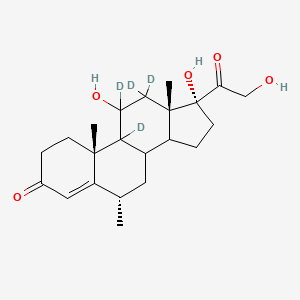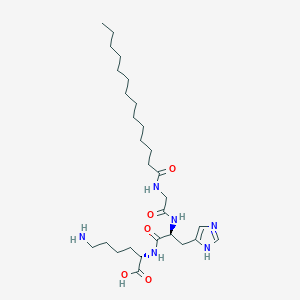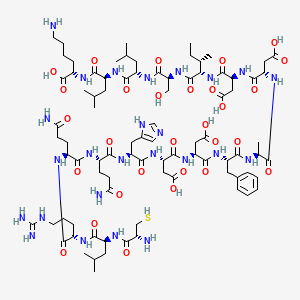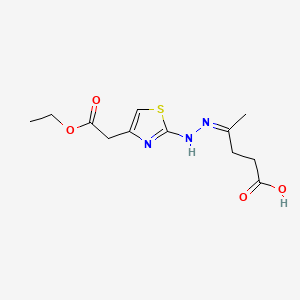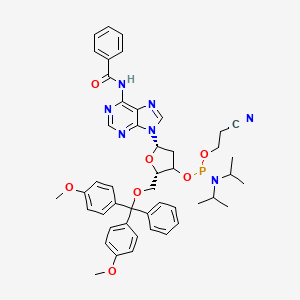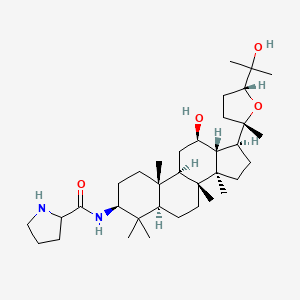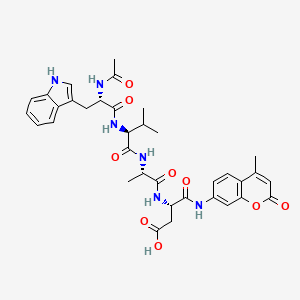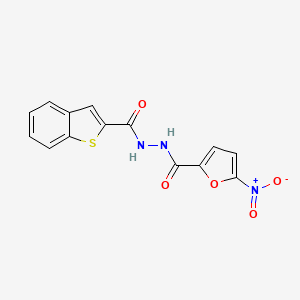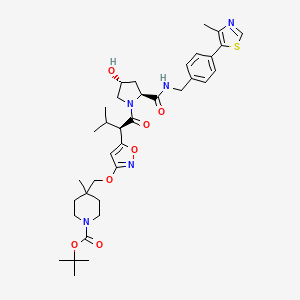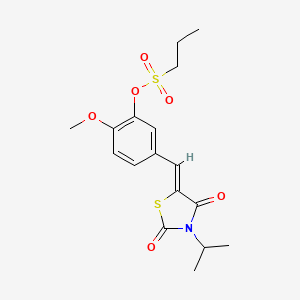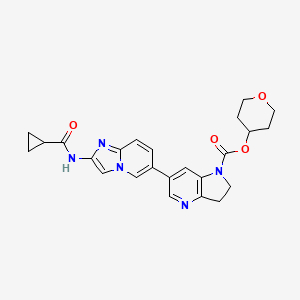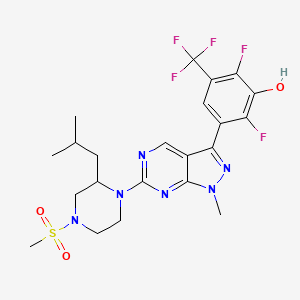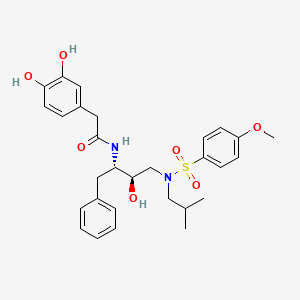
HIV-1 protease-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIV-1 protease-IN-13 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease enzyme. This enzyme is crucial for the maturation and replication of the virus, making it a significant target for antiretroviral therapy. By inhibiting HIV-1 protease, this compound prevents the virus from processing its polyprotein precursors into functional proteins, thereby hindering the production of infectious viral particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 protease-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The general synthetic route includes:
Formation of the Core Structure: The core structure is typically synthesized through a series of condensation reactions involving amines and carboxylic acids.
Functional Group Modifications: Various functional groups are introduced to enhance the binding affinity and specificity of the inhibitor. This may involve reactions such as sulfonylation, acylation, and alkylation.
Final Coupling and Purification: The final product is obtained by coupling the core structure with specific side chains, followed by purification using techniques such as chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.
Use of Catalysts: Catalysts may be employed to increase the efficiency and yield of the reactions.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure its purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions: HIV-1 protease-IN-13 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at its functional groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions, such as nucleophilic substitution, are used to introduce or replace functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which may exhibit different levels of inhibitory activity against HIV-1 protease .
Applications De Recherche Scientifique
HIV-1 protease-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Employed in research on viral replication and the development of antiretroviral therapies.
Medicine: Investigated for its potential use in treating HIV/AIDS by inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 protease activity.
Mécanisme D'action
HIV-1 protease-IN-13 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyprotein precursors into functional proteins, thereby inhibiting the maturation and replication of the virus. The molecular targets involved include the aspartic acid residues in the active site of the enzyme, which are crucial for its catalytic activity .
Comparaison Avec Des Composés Similaires
- Saquinavir
- Lopinavir
- Ritonavir
- Amprenavir
- Fosamprenavir
- Atazanavir
- Nelfinavir
- Darunavir
- Tipranavir
- Indinavir
Comparison: HIV-1 protease-IN-13 is unique in its structural modifications, which enhance its binding affinity and specificity for the HIV-1 protease enzyme. Compared to other inhibitors, this compound may exhibit improved efficacy against drug-resistant strains of HIV-1, making it a valuable addition to the arsenal of antiretroviral therapies .
Propriétés
Formule moléculaire |
C29H36N2O7S |
|---|---|
Poids moléculaire |
556.7 g/mol |
Nom IUPAC |
2-(3,4-dihydroxyphenyl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide |
InChI |
InChI=1S/C29H36N2O7S/c1-20(2)18-31(39(36,37)24-12-10-23(38-3)11-13-24)19-28(34)25(15-21-7-5-4-6-8-21)30-29(35)17-22-9-14-26(32)27(33)16-22/h4-14,16,20,25,28,32-34H,15,17-19H2,1-3H3,(H,30,35)/t25-,28+/m0/s1 |
Clé InChI |
BDIVBXPMMCJMJP-LBNVMWSVSA-N |
SMILES isomérique |
CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CC2=CC(=C(C=C2)O)O)O)S(=O)(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
